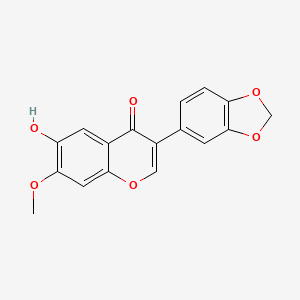
Acicerone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acicerone is a synthetic compound that has recently gained prominence in the field of laboratory research. This compound is a derivative of the naturally occurring compound known as aciclovir, which is used to treat viral infections. Acicerone has a number of unique properties that make it an attractive choice for laboratory experiments.
Mécanisme D'action
Acicerone works by targeting the methylation of DNA in cells. It has been shown to inhibit the activity of DNA methyltransferase enzymes, which are responsible for the addition of methyl groups to DNA. This inhibition of DNA methylation can lead to changes in the expression of genes, which can affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
Acicerone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of DNA methyltransferase enzymes, which can lead to changes in gene expression. Additionally, it has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. Acicerone has also been shown to inhibit the activity of histone acetyltransferases, which can lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Acicerone in laboratory experiments has a number of advantages. One of the main advantages is that it is a synthetic compound, which makes it easier to obtain and store than naturally occurring compounds. Additionally, Acicerone has been shown to be highly efficient and produce a high yield of product. However, there are also some limitations to the use of Acicerone in laboratory experiments. One of the main limitations is that it is a relatively new compound and there is still much to be learned about its effects and how it interacts with different molecular pathways. Additionally, there are still some technical challenges associated with the synthesis of Acicerone, which can limit its use in laboratory experiments.
Orientations Futures
The use of Acicerone in laboratory experiments has a great potential for further research. One of the main areas of research that could be explored is the development of new and improved methods for the synthesis of Acicerone. Additionally, further research could be done to better understand the mechanism of action of Acicerone and how it interacts with different molecular pathways. Additionally, further research could be done to explore the effects of Acicerone on different types of cells and tissues. Finally, further research could be done to explore the potential therapeutic applications of Acicerone and its ability to modulate gene expression.
Méthodes De Synthèse
Acicerone is synthesized using a method known as the “click” reaction. This method utilizes a copper catalyst to facilitate the reaction between the aciclovir molecule and a monomeric unit of an azide group. The reaction between these two compounds produces Acicerone. This reaction is highly efficient and produces a high yield of Acicerone.
Applications De Recherche Scientifique
Acicerone is widely used in laboratory research due to its ability to interact with different molecular pathways. It has been used to study the role of DNA methylation in gene regulation, as well as the effect of epigenetic modifications on gene expression. Additionally, Acicerone has been used to study the effects of epigenetic modifications on cell growth and differentiation. It has also been used to study the effects of epigenetic modifications on cancer cells.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-hydroxy-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-20-15-6-14-10(5-12(15)18)17(19)11(7-21-14)9-2-3-13-16(4-9)23-8-22-13/h2-7,18H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFSLLANSCHECV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxy-7-methoxy-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

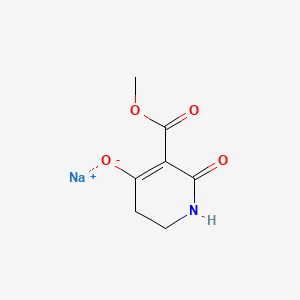

![(2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B600113.png)

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)

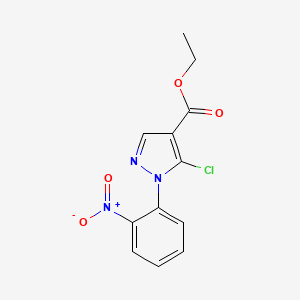

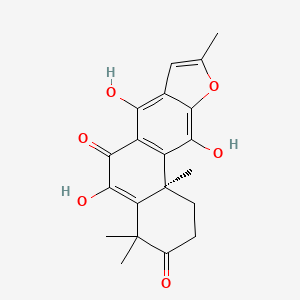

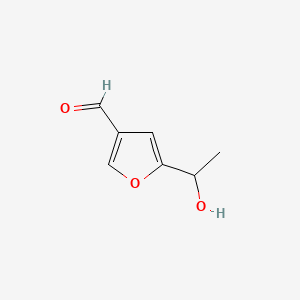

![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)